2,6-Dimethyl-3-morpholinoaniline
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Overview
Description
2,6-Dimethyl-3-morpholinoaniline is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 2 and 6 positions and a morpholine group at the 3 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-morpholinoaniline typically involves the substitution of morpholine on a suitable precursor. One common method is the reaction of 2,6-dimethylaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylacetamide (DMAc) at elevated temperatures (60-65°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and ammonium chloride (NH4Cl) are often used.
Substitution: Reagents like aryl sulfonyl chlorides and chloroformates are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2,6-Dimethyl-3-morpholinoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-morpholinoaniline involves its interaction with specific molecular targets. For instance, its antioxidant action is exerted through the formation of nitroxyl radicals, which can inhibit the accumulation of peroxides and other reactive oxygen species . The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is similar in structure but has a fluorine atom instead of methyl groups.
2,6-Dimethylaniline: Lacks the morpholine group but has similar methyl substitutions on the aniline ring.
4-Morpholinoaniline: Has a morpholine group but lacks the methyl substitutions
Uniqueness
2,6-Dimethyl-3-morpholinoaniline is unique due to the presence of both methyl and morpholine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1138341-41-9 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,6-dimethyl-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-9-3-4-11(10(2)12(9)13)14-5-7-15-8-6-14/h3-4H,5-8,13H2,1-2H3 |
InChI Key |
YPWPODUUJRJTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N2CCOCC2)C)N |
Origin of Product |
United States |
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